

An In-depth Technical Guide to 4-(Piperidine-1-carbonyl)phenylboronic acid

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Compound of Interest

Compound Name:	4-(Piperidine-1-carbonyl)phenylboronic acid
Cat. No.:	B1350541

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Abstract

4-(Piperidine-1-carbonyl)phenylboronic acid is a synthetic organic compound featuring a phenylboronic acid moiety coupled to a piperidine ring via a carbonyl linker. This structure positions it as a molecule of interest within medicinal chemistry and drug discovery, leveraging the established roles of both boronic acids as enzyme inhibitors and the piperidine scaffold as a common pharmacophore. Despite its potential, publicly available research detailing the specific biological activity, comprehensive physicochemical properties, and detailed experimental protocols for **4-(Piperidine-1-carbonyl)phenylboronic acid** is notably scarce. This guide synthesizes the available information and provides a foundational understanding of the compound based on data from chemical suppliers and the known properties of its constituent chemical motifs.

Physicochemical Properties

Detailed experimental data for **4-(Piperidine-1-carbonyl)phenylboronic acid**, such as a definitive melting point, boiling point, and solubility, are not consistently reported in publicly accessible scientific literature or databases. The information available is primarily sourced from chemical suppliers and computational predictions.

Table 1: Physicochemical Data for **4-(Piperidine-1-carbonyl)phenylboronic acid** and a Related Derivative

Property	4-(Piperidine-1-carbonyl)phenylboronic acid	4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester
Molecular Formula	<chem>C12H16BNO3</chem> [1]	<chem>C18H26BNO3</chem>
Molecular Weight	233.07 g/mol	315.21 g/mol
CAS Number	389621-83-4 [1]	Not explicitly available
Appearance	Not specified	Not specified
Melting Point	Not available	137-141 °C
Boiling Point	Not available	Not available
Solubility	Not available	Not available
Synonyms	4-(Piperidine-1-carbonyl)benzeneboronic acid, (4-(Piperidin-1-ylcarbonyl)phenyl)boronic acid [1]	4-(Piperidine)carboxamidophenyl boronic acid, pinacol ester

Synthesis and Methodologies

A specific, detailed, and peer-reviewed synthesis protocol for **4-(Piperidine-1-carbonyl)phenylboronic acid** has not been identified in the performed searches. However, the synthesis of analogous structures suggests a general synthetic route.

General Proposed Synthesis Workflow

The synthesis would likely involve the coupling of a protected 4-bromobenzoyl chloride or a similar activated carboxylic acid derivative with piperidine, followed by a borylation reaction. A plausible, though unverified, synthetic workflow is proposed below.

A proposed, unverified synthesis workflow for the target compound.

Experimental Considerations (Hypothetical)

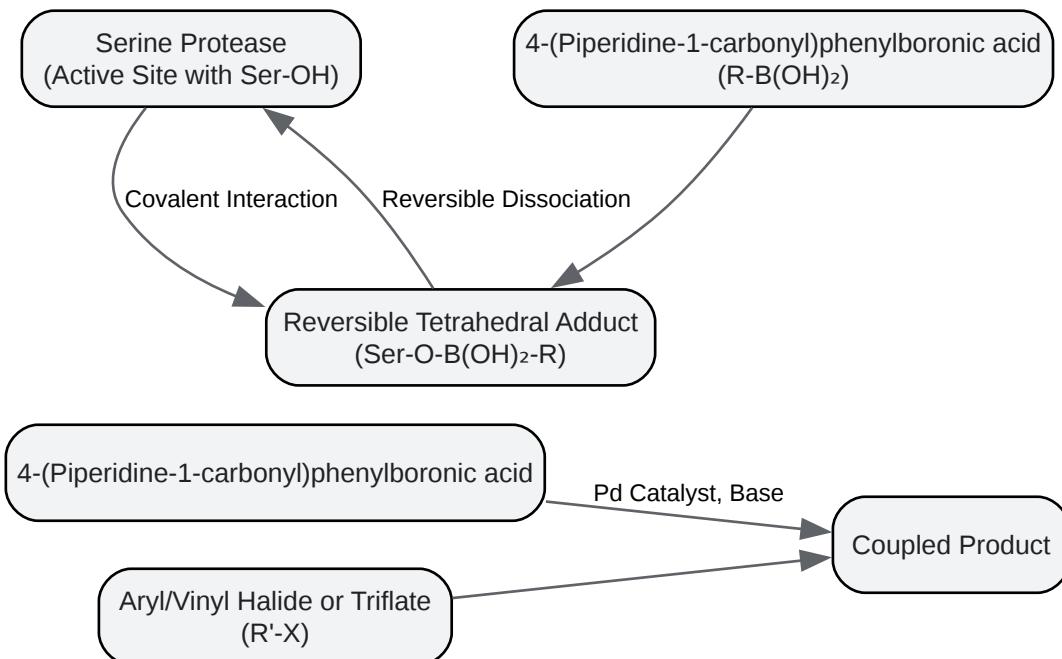
- Amide Formation: The reaction of 4-bromobenzoyl chloride with piperidine would likely be carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The reaction is typically performed at room temperature.
- Borylation: The subsequent Miyaura borylation of the aryl bromide would involve a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron, and a base like potassium acetate in an appropriate solvent (e.g., dioxane or DMSO). This reaction is generally heated to ensure completion.
- Purification: Purification at each step would likely involve standard techniques such as extraction, chromatography (e.g., silica gel column chromatography), and recrystallization.

Biological and Pharmacological Profile

There is a significant absence of published literature detailing the specific biological activities of **4-(Piperidine-1-carbonyl)phenylboronic acid**. While the individual components of the molecule—the piperidine ring and the phenylboronic acid group—are of considerable interest in pharmacology, no studies have been found that evaluate this specific combination.

Potential as an Enzyme Inhibitor

Boronic acids are well-established as reversible inhibitors of serine proteases, where the boron atom forms a covalent, yet reversible, bond with the catalytic serine residue. This interaction mimics the transition state of substrate hydrolysis.



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References

- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
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